molecular formula C26H31N3O3S B2506150 Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 681279-49-2

Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Cat. No. B2506150
CAS RN: 681279-49-2
M. Wt: 465.61
InChI Key: WBIDWEZRUVXAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiallergy and antimicrobial properties. The specific compound mentioned is not directly referenced in the provided papers, but the papers do discuss related compounds and their biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including cyclo condensation reactions. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the exact synthesis method for this compound is not provided, it is likely to involve a similar complex synthetic route.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The derivatives often have various substituents attached to this core structure, which can significantly affect their biological activity. Spectral characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry are typically used to confirm the structure of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their substituents. The presence of functional groups such as carboxamide and imidazole can influence the reactivity of these molecules. The specific reactions that this compound can undergo are not detailed in the provided papers, but it can be inferred that it may be involved in reactions typical of sulfanylacetyl and carboxylate groups.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and spectral characterization of novel derivatives related to Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate. These studies aim to develop compounds with enhanced properties for potential applications in medicine and materials science. For example, the synthesis of novel piperazine derivatives has been achieved through cyclocondensation, showcasing the chemical flexibility and potential for creating a diverse array of bioactive molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activities

Several studies have reported the antimicrobial activities of piperazine derivatives, suggesting their potential as therapeutic agents against bacterial and fungal infections. The in vitro antimicrobial studies of these synthesized compounds have shown excellent activities, highlighting their potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

Anticancer Properties

Research into piperazine derivatives has also explored their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy. Some compounds have demonstrated good activity on various cell lines, suggesting their role as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuroprotective Effects

Studies have investigated the neuroprotective effects of certain piperazine derivatives, offering insights into their potential application in treating neurodegenerative diseases like Alzheimer's. These compounds have shown to inhibit specific enzymes and possess antioxidant properties, indicating a multi-target therapeutic approach (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Antiviral Activities

The exploration of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase highlights their potential in antiviral therapy. This research contributes to the development of novel classes of antiviral agents to combat HIV (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

properties

IUPAC Name

ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-4-32-26(31)28-13-11-27(12-14-28)25(30)18-33-24-17-29(23-8-6-5-7-22(23)24)16-21-15-19(2)9-10-20(21)3/h5-10,15,17H,4,11-14,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIDWEZRUVXAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.